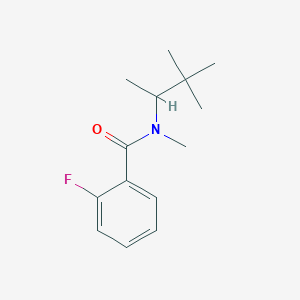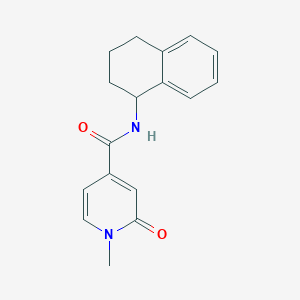![molecular formula C15H15ClN2O B7494807 N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide, also known as CEP-26401, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide exerts its effects by inhibiting the activity of certain enzymes that are involved in the formation of amyloid plaques and the degradation of dopamine. Specifically, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide inhibits the activity of beta-secretase, which is an enzyme that is involved in the formation of amyloid plaques. Additionally, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide enhances the activity of tyrosine hydroxylase, which is an enzyme that is involved in the synthesis of dopamine.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on beta-secretase and tyrosine hydroxylase, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been found to modulate the activity of various neurotransmitter systems, including the cholinergic and glutamatergic systems. Additionally, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide in lab experiments is its specificity for certain enzymes and neurotransmitter systems. This specificity allows researchers to study the effects of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide on specific pathways and processes, which can provide valuable insights into the underlying mechanisms of various diseases. However, one limitation of using N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide is its relatively low potency compared to other compounds that target the same enzymes and neurotransmitter systems. This limitation may require the use of higher concentrations of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide in lab experiments, which can increase the risk of off-target effects.
Orientations Futures
There are several future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide. One area of interest is the development of more potent analogs of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide that can target the same enzymes and neurotransmitter systems with greater efficacy. Additionally, further research is needed to determine the safety and efficacy of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide in animal models and humans. Finally, studies are needed to investigate the potential therapeutic applications of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide in other neurological disorders, such as Huntington's disease and multiple sclerosis.
Méthodes De Synthèse
The synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide involves the reaction of 4-chloro-1-phenylethanol with N-methyl-3-pyridinecarboxamide in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product with a yield of around 60%. The chemical structure of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been confirmed using various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide can inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been found to enhance the survival of dopaminergic neurons, which are the cells that are affected in Parkinson's disease.
Propriétés
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-5-7-14(16)8-6-12)18(2)15(19)13-4-3-9-17-10-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHZGLIXZBXKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)

![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)


![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)

![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)